Quinpirole is a chemical compound that acts primarily as a selective agonist for dopamine D2 and D3 receptors. It is recognized for its significant pharmacological effects, particularly in the context of neuropharmacology and behavioral studies. Quinpirole has been extensively studied for its role in inducing behaviors associated with obsessive-compulsive disorder in animal models, thereby providing insights into dopamine's involvement in such disorders. The compound is often utilized in research settings to explore various neurological and psychiatric conditions.
Quinpirole is classified as a dopamine agonist, specifically targeting the D2 and D3 receptor subtypes. Its chemical structure is that of a substituted decahydroquinoline, which allows it to effectively interact with dopamine receptors. The hydrochloride salt form, (-)-quinpirole hydrochloride, is commonly used in research due to its increased solubility and stability in biological assays .
The synthesis of quinpirole involves several key steps that convert precursor compounds into the final product. A notable method described in the literature includes the resolution of (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, which is subsequently transformed into quinpirole hydrochloride. This process typically involves chiral resolution techniques to ensure the production of the desired enantiomer, which exhibits the required agonistic properties at dopamine receptors .
Quinpirole possesses a complex molecular structure characterized by its decahydroquinoline framework. The molecular formula for quinpirole is , and its molecular weight is approximately 201.28 g/mol.
Quinpirole participates in various chemical reactions primarily through its interactions with dopamine receptors. Its mechanism of action involves binding to these receptors and activating downstream signaling pathways.
The mechanism by which quinpirole exerts its effects involves several key processes:
Quinpirole exhibits distinct physical and chemical properties that are relevant for its application in research:
Quinpirole has several scientific applications, particularly in pharmacological research:
Quinpirole administration (0.5 mg/kg twice weekly for 10 injections) induces compulsive checking behavior in rats, characterized by ritualistic revisiting of specific locations/objects in an open-field arena. This model satisfies five ethological validity criteria for obsessive-compulsive disorder (OCD): 1) Excessive revisit frequency to preferred locations, 2) Shortened return intervals, 3) Stereotyped behavioral sequences at target sites, 4) Reduced exploratory locales, and 5) Object-location contingency (checking behavior shifts when objects are relocated) [1].
Table 1: Ethological Criteria for OCD Modeling in Quinpirole-Treated Rats
| Validation Criterion | Quinpirole Group Behavior | Saline Control Behavior |
|---|---|---|
| Revisit frequency | 3.2× higher at target sites | Uniform site distribution |
| Return latency | 68% shorter at preferred loci | Consistent across sites |
| Behavioral sequences | Fixed ritualized actions | Variable exploration |
| Explored locales | 4.8±0.7 sites | 15.2±1.1 sites |
| Object-location tracking | 89% follow displaced objects | No object preference |
The behavioral topology exhibits striking homology with human OCD rituals: 1) Stereotypy: Identified motor patterns (rearing, sniffing, gnawing) are executed in fixed sequences at target locations; 2) Anxiety reduction: Checking frequency increases during environmental novelty, mirroring human anxiety-provoked compulsions; 3) Contingency sensitivity: Displacement of objects triggers checking behavior relocation, analogous to ritual adaptation when contextual elements change in human OCD [1].
The model demonstrates translational utility through response to clinically validated interventions: Chronic clomipramine (10 mg/kg daily) delays compulsive checking onset by 43%, but does not prevent establishment of rituals. Crucially, deep brain stimulation (DBS) targeting the subthalamic nucleus reduces checking frequency by 61% and normalizes return latency, corresponding to DBS efficacy in treatment-resistant human OCD. These responses validate quinpirole-induced behaviors as predictive biomarkers for neuromodulation therapies [1] [6].
Quinpirole dose-dependently increases premature responding in five-choice serial reaction time tasks (5-CSRTT), indicating disrupted response inhibition. At 0.1 mg/kg, quinpirole increases premature responses by 220% while preserving accuracy, specifically implicating dopamine 2 receptor activation in impulsive action rather than attentional processing [2].
Ventral striatal dopamine 2 receptor stimulation reduces cortical glutamate release in the prefrontal-nucleus accumbens pathway, disrupting top-down inhibitory control. This neurochemical shift manifests behaviorally as: 1) Impaired action cancellation during reward anticipation, 2) Increased perseverative nose-pokes despite negative feedback, and 3) Temporal discrimination deficits evidenced by abnormal responding during variable inter-trial intervals [2] [7].
Quinpirole administration (0.05 mg/kg) directly into the ventral tegmental area reduces burst firing of dopaminergic neurons by 72% through somatodendritic autoreceptor activation. This dampens phasic dopamine transmission in the nucleus accumbens, which paradoxically elevates impulsive responding by reducing reward-prediction signaling precision. The effect is blocked by ventral tegmental area infusion of dopamine 2 receptor antagonist eticlopride [7].
Quinpirole sensitization (0.5 mg/kg twice weekly for 4 weeks) induces oscillatory activity cycles alternating between: 1) Hyper-exploratory phases with 3.8× increased locomotion, 2) Agitated checking episodes lasting 12–18 minutes, and 3) Behavioral depression periods. These 90–120 minute ultradian cycles model the rhythmic symptom fluctuations characteristic of bipolar disorder [1] [6].
Table 2: Withdrawal-Dependent Relapse Susceptibility
| Withdrawal Phase | Quinpirole-Induced Cocaine Seeking | Locomotor Sensitization |
|---|---|---|
| Early (<7 days) | 38.7±4.2 active lever presses* | 1275±185 cm traveled* |
| Late (>21 days) | 14.2±3.1 active lever presses | 682±94 cm traveled |
| *Saline Controls | 8.9±2.3 active lever presses | 410±67 cm traveled |
Adolescent rats exhibit 67% higher reinstatement to cocaine-paired cues post-extinction compared to adults. Quinpirole microinfusion (1.5 μg/side) into the infralimbic prefrontal cortex prior to extinction sessions normalizes this deficit by enhancing consolidation of extinction memory. Systemic administration of the dopamine 2 receptor partial agonist aripiprazole (2 mg/kg) mimics this effect, demonstrating prefrontal dopamine 2 receptor involvement in adolescent extinction learning impairment [3] [7].
Adolescents show 40% lower dopamine 2 receptor expression in the infralimbic cortex versus adults. This deficit correlates with impaired cue extinction retention (r=0.82), as adolescent rats fail to suppress cocaine-seeking during cue-induced reinstatement tests. Quinpirole’s efficacy in restoring extinction capability highlights the dopamine 2 receptor as a critical target for improving adolescent exposure therapy outcomes [3].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2